molecular formula C18H18FNO2 B1327242 2-Fluoro-2'-morpholinomethyl benzophenone CAS No. 898750-74-8

2-Fluoro-2'-morpholinomethyl benzophenone

Cat. No. B1327242
M. Wt: 299.3 g/mol
InChI Key: IIDITXXYSMCVRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzophenone derivatives and related compounds has been explored in various studies. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that was both theoretically and experimentally studied, resulting in a compound with potential as a hepatitis B inhibitor . Similarly, a series of novel fluorinated morpholine-containing benzamide derivatives were synthesized through the reaction of 2-fluoro-4-morpholinobenzenamine with different substituted benzoyl chloride, yielding compounds with good to excellent results and demonstrating potent antifungal and antibacterial activities . Another compound, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, was synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone through amination and cyclization, followed by acidification, with a high yield of 82.7% .

Molecular Structure Analysis

The molecular structures of these compounds have been characterized using various techniques. Single crystal X-ray analysis revealed that the compound from study exists in a monoclinic P21/c space group with one molecule in the asymmetric part of the unit cell. The molecular structure of another compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was confirmed by X-ray diffraction studies and is stabilized by inter and intra-molecular hydrogen bonds . The synthesized compounds in study were characterized by spectral techniques such as 1H NMR, IR, mass, and elemental analysis, while the compound in study was confirmed by IR and 1H NMR.

Chemical Reactions Analysis

The studies have shown that the synthesized compounds can participate in various chemical reactions. For example, the compounds in study were synthesized using reactions between 2-fluoro-4-morpholinobenzenamine and different substituted benzoyl chloride. The reaction conditions were noted to be mild and eco-friendly, with the synthetic process offering advantages such as low cost, short reaction time, and mild reaction conditions . The compound in study was synthesized through a divergent synthetic method involving amination and cyclization in a nonproton polar solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been evaluated through different studies. The photophysical properties of a series of compounds based on aryl substituted benzo[1,2-b:4,3-b']dithiophenes and trithia helicenes were evaluated, demonstrating that the optical properties can be tuned over the entire blue range . The compound in study demonstrated in vitro nanomolar inhibitory activity against HBV, indicating its biological activity. The compounds in study exhibited potent antifungal and antibacterial activity, comparable to standard drug molecules . The Hirshfeld surface analysis was used to study intermolecular interactions in the crystal of the compound from study , providing insight into its solid-state properties .

Scientific Research Applications

1. Benzophenone Derivatives and Environmental Impact

Benzophenone derivatives, including compounds like 2-Fluoro-2'-morpholinomethyl benzophenone, are primarily used in products like sunscreens and cosmetics. The widespread use of these compounds has led to environmental concerns, particularly their release into water bodies and potential impact on aquatic ecosystems. Benzophenone-3 (BP-3), a commonly studied derivative, is known for its lipophilic, photostable, and bioaccumulative properties. Studies have detected BP-3 in various environmental matrices, including water, soil, and biota, raising concerns about its ecological risks, especially due to its endocrine-disrupting capabilities and presence in human biological samples such as urine, serum, and breast milk (Kim & Choi, 2014).

2. Synthetic Applications in Medicinal Chemistry

2-Fluoro-2'-morpholinomethyl benzophenone and its derivatives find significant use in the synthesis of pharmacologically active compounds. For example, 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic material, is synthesized from compounds structurally similar to 2-Fluoro-2'-morpholinomethyl benzophenone. The synthesis processes of these intermediates have been optimized to improve yield and reduce the use of costly or hazardous materials, highlighting the chemical's role in streamlining drug production (Qiu et al., 2009).

3. Use in Photoaffinity Labeling for Structural Biology

Compounds like 2-Fluoro-2'-morpholinomethyl benzophenone are crucial in the field of photoaffinity labeling (PAL), a method used to study the interaction between biomolecules and ligands. This technique helps in understanding the stereochemistry of ligand interactions with receptors and aids in investigating biological membranes and nucleotide probes in transcriptional complexes. PAL, when combined with modern techniques of instrumental analysis and computer-aided modeling, remains a significant method in the organization of biological systems (Vodovozova, 2007).

4. Flavouring Substance Safety Evaluation

Although not directly related to 2-Fluoro-2'-morpholinomethyl benzophenone, studies on related benzophenone compounds have been conducted to evaluate their safety as flavoring substances. These studies consider the toxicological data and regulatory evaluations to ensure that the use levels of benzophenone derivatives, including potential derivatives of 2-Fluoro-2'-morpholinomethyl benzophenone, are safe for consumption. This evaluation is crucial for public health and safety, especially concerning food additives and flavouring substances (Silano et al., 2017).

properties

IUPAC Name

(2-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-17-8-4-3-7-16(17)18(21)15-6-2-1-5-14(15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDITXXYSMCVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643550
Record name (2-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2'-morpholinomethyl benzophenone

CAS RN

898750-74-8
Record name (2-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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